![molecular formula C22H14ClFN4O3S B2744633 8-{[2-甲基-5-(2-甲基-1,3-噻唑-4-基)苯基]磺酰}-1,4-二氧杂-8-氮杂螺[4.5]癸烷 CAS No. 1251687-56-5](/img/structure/B2744633.png)

8-{[2-甲基-5-(2-甲基-1,3-噻唑-4-基)苯基]磺酰}-1,4-二氧杂-8-氮杂螺[4.5]癸烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

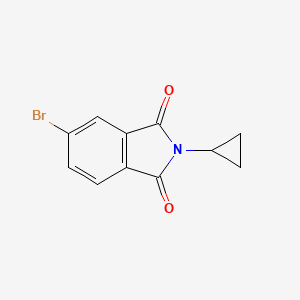

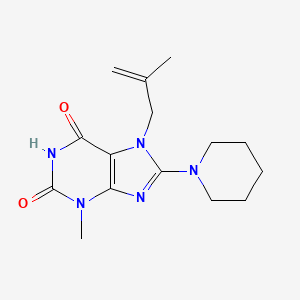

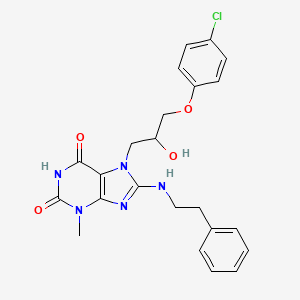

8-{[2-Methyl-5-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}-1,4-dioxa-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C22H14ClFN4O3S and its molecular weight is 468.89. The purity is usually 95%.

BenchChem offers high-quality 8-{[2-Methyl-5-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}-1,4-dioxa-8-azaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-{[2-Methyl-5-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}-1,4-dioxa-8-azaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

立体选择性合成

与 8-{[2-甲基-5-(2-甲基-1,3-噻唑-4-基)苯基]磺酰基}-1,4-二氧杂-8-氮杂螺[4.5]癸烷相关的化合物的一个重要应用涉及立体选择性合成。酸催化的苯硫基迁移技术用于制备相关结构的单一对映异构体和非对映异构体,通过羟醛反应或羟基酮还原反应证明了受控立体化学 (Eames, Heras, Jones, & Warren, 1996)。

抗癌活性

另一个关键的研究途径是探索抗癌特性。相关化合物结构的衍生物已显示出对 HepG-2(人肝肝细胞癌)、PC-3(人前列腺腺癌)和 HCT116(人结直肠癌)等细胞系的中等至高抑制作用。这突出了此类化合物在开发新型抗癌疗法中的潜力 (Flefel, El‐Sayed, Mohamed, El-Sofany, & Awad, 2017)。

新颖的合成路线

研究还集中于为类似螺环结构创建新颖的合成路线。这些方法包括高度立体控制的分子内迈克尔加成,展示了合成非对映异构体纯化合物的有效途径。这种创新方法增强了螺环化合物的可及性和多样性,以便进一步进行生物和化学研究 (Iwata, Hattori, Uchida, & Imanishi, 1984)。

环境应用

另一个有趣的应用涉及环境修复,例如去除水溶性致癌偶氮染料和芳香胺。基于 1,4-二氧杂-8-氮杂螺[4.5]癸烷骨架的化合物已被用作有效的吸附剂,显示出高染料去除效率。这项研究表明此类化合物在开发用于环境清理和污染控制的新材料方面的潜力 (Akceylan, Bahadir, & Yılmaz, 2009)。

光学和非线性光学材料开发

为非线性光学器件开发新型有机材料也代表了一个重要的应用领域。包含 1,4-二氧杂-8-氮杂螺[4.5]癸烷基序的结构已被确定为此类应用的有希望的候选者,突出了它们在推进光学和电子器件技术方面的潜力 (Kagawa, Sagawa, Kakuta, Kaji, Nakayama, & Ishii, 1994)。

作用机制

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets to induce their effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives are known to affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It is known that the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence the compound’s interaction with its environment and its stability.

属性

IUPAC Name |

3-benzyl-1-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClFN4O3S/c23-15-7-6-14(10-16(15)24)20-25-18(31-26-20)12-27-17-8-9-32-19(17)21(29)28(22(27)30)11-13-4-2-1-3-5-13/h1-10H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSVXKBRJCDQIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClFN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Aminocarbamothioyl)amino]acetamide](/img/structure/B2744550.png)

![4-[Amino-(3-chlorophenyl)methyl]benzonitrile;hydrochloride](/img/structure/B2744555.png)

![N-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2744557.png)